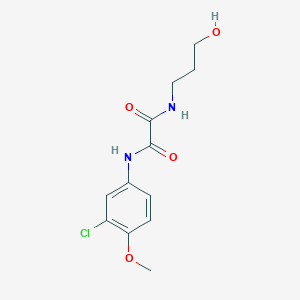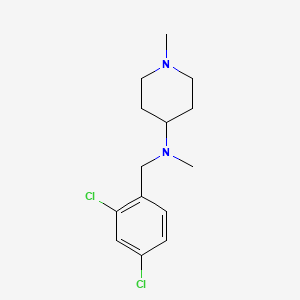![molecular formula C20H31NO2S B5220818 ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5220818.png)
ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)-4-piperidinecarboxylate is a chemical compound that has been gaining increasing attention in scientific research. It is commonly referred to as MPTP, an acronym for its full chemical name. MPTP is a synthetic compound that has been synthesized in the laboratory and has been used extensively in scientific research.
作用機序
MPTP is metabolized in the body to a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This leads to a loss of dopamine in the brain, which is associated with the development of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to cause a range of biochemical and physiological effects in animal models. These include the loss of dopaminergic neurons in the substantia nigra, the depletion of dopamine in the brain, and the development of Parkinson's disease-like symptoms.
実験室実験の利点と制限
MPTP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory, and its effects on the brain are well understood. However, its use is limited by the fact that it is toxic and can only be used in animal models.
将来の方向性
There are several future directions for research involving MPTP. One area of research is the development of new drugs that can protect dopaminergic neurons from the toxic effects of MPTP. Another area of research is the development of new animal models that can better mimic the effects of Parkinson's disease in humans. Finally, research is needed to better understand the molecular mechanisms of MPTP toxicity in the brain.
合成法
The synthesis of MPTP involves the reaction of piperidine with 2-phenylethylamine, followed by the addition of methyl iodide and sodium hydride. The resulting compound is then treated with ethyl chloroformate to yield MPTP.
科学的研究の応用
MPTP has been extensively used in scientific research as a tool for studying the biochemical and physiological effects of drugs on the central nervous system. It has been used to study the mechanisms of action of drugs that affect dopamine metabolism and neurotransmission.
特性
IUPAC Name |
ethyl 1-(1-methylsulfanylpropan-2-yl)-4-(2-phenylethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2S/c1-4-23-19(22)20(11-10-18-8-6-5-7-9-18)12-14-21(15-13-20)17(2)16-24-3/h5-9,17H,4,10-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTXMHDMHDVELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(C)CSC)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[1-methyl-2-(methylthio)ethyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoate](/img/structure/B5220758.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220765.png)
![N'-cyclopentyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5220773.png)
![6-bromo-4-methyl-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5220778.png)
![N,N-diethyl-3-({[(3-methyl-1H-indol-2-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5220789.png)
![1-(2-fluorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220791.png)

![{4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B5220797.png)

![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5220804.png)

![N,N'-[2-(1,3-benzothiazol-2-ylthio)-1,4-phenylene]bis(4-methylbenzenesulfonamide)](/img/structure/B5220831.png)
![3-(3-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5220834.png)